molecular formula C20H24N2O3S B2959729 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide CAS No. 946222-20-4

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

Cat. No. B2959729
M. Wt: 372.48
InChI Key: WXRVCQSFGBWTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . The phenylsulfonyl moiety is a common feature in many bioactive molecules . Pivalamide is a simple amide substituted with a tert-butyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are generally synthesized through the reaction of a sulfonyl chloride with an amine .


Molecular Structure Analysis

The molecular structure of a similar compound, N-((1-(phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl)acetamide, has been investigated using experimental spectroscopic techniques and quantum chemical studies .

Scientific Research Applications

Sulfonylurea Receptors in CNS Injury

Sulfonylurea receptors, particularly sulfonylurea receptor 1 (Sur1), play a significant role in central nervous system (CNS) injuries, including cerebral ischemia, traumatic brain injury (TBI), spinal cord injury (SCI), and subarachnoid hemorrhage (SAH). Sur1-regulated NCCa-ATP channels are linked to microvascular dysfunction manifesting as edema formation and secondary hemorrhage. Inhibiting Sur1 with drugs like glibenclamide has shown promise in reducing edema, secondary hemorrhage, and tissue damage in models of stroke and TBI, as well as attenuating the inflammatory response in SAH models. This suggests that compounds targeting Sur1 could be beneficial in treating acute ischemic, traumatic, and inflammatory injuries to the CNS (Simard et al., 2012).

Indolylarylsulfones as HIV-1 Inhibitors

Indolylarylsulfones have emerged as a potent class of human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. The structure-activity relationship (SAR) studies have focused on improving the profile of these compounds for better therapeutic outcomes in the treatment of AIDS and related infections. This area of research underlines the importance of specific structural modifications to enhance drug efficacy against HIV-1, showcasing the potential for N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide and related compounds in antiviral therapy (Famiglini & Silvestri, 2018).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are considered "privileged scaffolds" in drug discovery, initially known for their neurotoxicity but later found to have Parkinsonism-preventing properties in mammals. THIQ derivatives have been explored for their anticancer, antimicrobial, and central nervous system (CNS) therapeutic potentials. The US FDA approval of trabectedin for soft tissue sarcomas highlights the milestone in anticancer drug discovery involving THIQs. This underscores the versatility of tetrahydroisoquinoline derivatives, including N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide, in developing novel therapeutics for a range of diseases (Singh & Shah, 2017).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)21-16-12-11-15-8-7-13-22(18(15)14-16)26(24,25)17-9-5-4-6-10-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRVCQSFGBWTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.